1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one
Overview
Description
“1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an amine group and a phenyl group . It’s worth noting that pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, an amine group, and a phenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis of Tetrazole-Containing Derivatives
The molecule 4-amino-3-phenylbutanoic acid, closely related to 1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one, has been utilized for the preparation of tetrazole-containing derivatives. This process involves the replacement of the terminal amino group with a tetrazol-1-yl fragment, demonstrating the molecule's reactivity and potential in creating derivatives with varied biological activities (Putis, Shuvalova, & Ostrovskii, 2008).
Asymmetric Synthesis of Bioactive Molecules
A novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, including bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcases the application of proline-catalyzed sequential alpha-aminoxylation/alpha-amination. This method indicates the potential of the compound in the synthesis of complex bioactive structures with therapeutic significance (Jha, Kondekar, & Kumar, 2010).
Development of Novel Synthetic Methods
Research has focused on developing novel methods for synthesizing related compounds, such as 2-[(4 R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, demonstrating the versatility and importance of the core structure in medicinal chemistry. These methods involve alkylating n-butyl (3 R)-4-amino-3-phenylbutyrate with haloacetamide, followed by cyclization, showcasing the compound's utility in synthesizing pharmacologically relevant molecules (Ворона et al., 2013).
Kinetic Studies on Formation and Decomposition
The kinetic studies on substituted 1-phenylpyrrolidin-2-ones highlight the chemical behavior of related structures in basic media. Understanding the kinetics of formation and decomposition provides insights into the reactivity and stability of these compounds, essential for their application in chemical synthesis and drug development (Sedlák et al., 2002).
Free Radical Polymerization
The polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, resulting in polymers with specific chain ends, illustrates the potential of using related compounds in materials science. This research shows how modifications of the compound can lead to new materials with unique properties (Liu & Rimmer, 2002).
Future Directions
The future directions in the research and development of “1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity and can influence biological activity .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the structure of the pyrrolidine ring can be influenced by steric factors .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating these enzymes. The phenylbutanone moiety may also interact with hydrophobic pockets in proteins, influencing their conformation and activity. These interactions can modulate biochemical pathways and cellular processes, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways. These effects can have significant implications for cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, changes in receptor conformation, and alterations in gene expression. For instance, the pyrrolidine ring may interact with enzyme active sites, inhibiting their catalytic activity, while the phenylbutanone moiety may bind to receptor sites, modulating their signaling functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular and metabolic functions becomes pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate key metabolic enzymes, altering the flow of metabolites through glycolysis, the citric acid cycle, and other pathways. These interactions can lead to changes in energy production, biosynthesis, and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Binding proteins may facilitate its localization and accumulation in specific tissues, influencing its biological activity and effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-4-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-9-10-16(11-13)14(17)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXBERDOIYFBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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